3-(2-Methoxy-4-methylphenoxy)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methoxy-4-methylphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-5-6-12(13(8-10)15-2)16-11-4-3-7-14-9-11/h5-6,8,11,14H,3-4,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINQIODVYMPWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCCNC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activities and Molecular Targets of 3 2 Methoxy 4 Methylphenoxy Piperidine and Analogs
Modulation of Neurotransmitter Systems and Receptor Interactions
Research into piperidine-based compounds has revealed a wide range of interactions with key neurotransmitter systems in the central nervous system. Analogs of 3-(2-Methoxy-4-methylphenoxy)piperidine, featuring the core piperidine (B6355638) scaffold, have been investigated for their ability to bind to various receptors, particularly those involved in dopaminergic, serotonergic, and noradrenergic signaling. These interactions underpin their potential as tool compounds for studying neurological pathways and as scaffolds for drug discovery.
Piperidine analogs have been extensively studied for their affinity and selectivity towards dopamine (B1211576) receptor subtypes (D1-D5). The dopamine D4 receptor, in particular, has been a significant target. Structure-activity relationship (SAR) studies on series of piperidine derivatives have identified compounds with high affinity for the D4 receptor while demonstrating remarkable selectivity over other dopamine receptor subtypes. nih.govchemrxiv.org
For instance, a series of 4,4-difluoropiperidine (B1302736) ether-based compounds showed exceptional binding affinity for the D4 receptor. nih.gov Modifications to the ether and southern moieties of the molecule were systematically explored to optimize potency and selectivity. nih.govchemrxiv.org One of the most potent compounds identified, 14a , displayed a binding affinity (Ki) of 0.3 nM for the D4 receptor and over 2000-fold selectivity against D1, D2, D3, and D5 receptors. nih.govchemrxiv.org Another analog, 8b (3,4-Difluorophenyl), was also highly potent with a Ki of 5.5 nM. chemrxiv.org The strategic placement of fluorine atoms on the piperidine ring and phenyl ether moiety was found to be a key determinant of this high affinity and selectivity. nih.govchemrxiv.org
| Compound | Dopamine D4 Receptor (Ki, nM) | Selectivity vs. D1, D2, D3, D5 |
|---|---|---|
| 14a | 0.3 | >2000-fold |
| 8b (3,4-Difluorophenyl) | 5.5 | Data not fully specified |
| 8c (3-Methylphenyl) | 13 | Data not fully specified |
| 9c (3,4-Difluorophenyl) | 135 | Data not fully specified |
| 8a (4-Fluorophenyl) | 220 | Data not fully specified |
The biogenic amines serotonin (B10506) and norepinephrine (B1679862) are crucial neurotransmitters, and their pathways are significant targets in pharmacology. nih.govresearchgate.net Certain piperidine analogs have been identified as potent inhibitors of serotonin (5-HT) and norepinephrine (NE) reuptake. For example, the compound 4-[2-(4-methylphenylsulfanyl)phenyl]piperidine demonstrates combined serotonin and norepinephrine reuptake inhibition. google.com
In a study of 4-benzylpiperidine (B145979) carboxamides, structural features were identified that determine selectivity for the serotonin transporter (SERT) and the norepinephrine transporter (NET). nih.gov It was found that compounds with a 2-naphthyl ring showed a higher degree of inhibition at both NET and SERT compared to those with a 1-naphthyl ring. nih.gov Furthermore, substituents on the aromatic ring, such as biphenyl (B1667301) and diphenyl groups, were critical in defining the selectivity of these carboxamides for the serotonin transporter. nih.gov This research highlights how modifications to the piperidine scaffold can tune a compound's activity across different monoamine transporters. nih.gov
The dopamine D4 receptor is highly expressed in brain regions associated with cognition and emotion. nih.govchemrxiv.org Its selective localization compared to the more widespread D2 and D3 receptors makes it an attractive target for therapeutic development. nih.govchemrxiv.org Analogs based on the piperidine scaffold have yielded some of the most potent and selective D4 receptor antagonists known. nih.govchemrxiv.org
The discovery of a novel series of 4,4-difluoropiperidine ether-based antagonists represents a significant advancement in this area. nih.govchemrxiv.org Extensive SAR studies led to the identification of compounds with exceptional binding affinity and selectivity. nih.govchemrxiv.org For instance, compound 14a emerged from these studies with a Ki of 0.3 nM for the D4 receptor. chemrxiv.org This high affinity is complemented by a selectivity of over 2000-fold against other dopamine receptor subtypes (D1, D2, D3, and D5), making it a valuable tool for in vitro investigation of D4 receptor signaling. nih.govchemrxiv.org The development of such selective antagonists is crucial for probing the specific functions of the D4 receptor. nih.gov
| Compound | Structure Description | D4R Ki (nM) |
|---|---|---|
| 14a | 4,4-difluoropiperidine ether derivative | 0.3 |
| 8b | 3,4-Difluorophenyl ether derivative | 5.5 |
| 8c | 3-Methylphenyl ether derivative | 13 |
| 9m | Fluorophenoxy derivative | 21 |
| 8e | Phenyl ether derivative | 27 |
| 8d | 4-Chlorophenyl ether derivative | 53 |
Enzyme Inhibition and Other Receptor Affinities
Beyond direct receptor modulation, piperidine-containing molecules have been shown to interact with other critical components of the nervous system, including transporters and different receptor families like opioid receptors.
The presynaptic high-affinity choline (B1196258) transporter (CHT) is the rate-limiting step for acetylcholine (B1216132) (ACh) synthesis and is a key regulator of cholinergic signaling. nih.govnih.gov A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides has been identified as novel inhibitors of CHT. nih.gov Through medicinal chemistry efforts, the compound ML352 was discovered as a potent and selective CHT inhibitor. nih.gov
ML352 acts as a noncompetitive inhibitor of choline uptake. nih.govnih.gov At concentrations that effectively block the CHT, ML352 shows no significant activity at dopamine, serotonin, or norepinephrine transporters, nor does it inhibit acetylcholinesterase (AChE). nih.gov This selectivity makes it a valuable pharmacological tool. Studies have shown that ML352 reduces the apparent density of binding sites for the classic CHT inhibitor hemicholinium-3 (B1673050) (HC-3), which suggests an allosteric interaction with the transporter. nih.gov
| Compound | Mechanism of Action | Reported IC50 |
|---|---|---|
| ML352 | Noncompetitive, allosteric inhibitor | 549 nM |
| Hemicholinium-3 (HC-3) | Competitive inhibitor | 116 nM |
The kappa opioid receptor (KOR) system is involved in regulating mood, stress, and addiction. nih.govfrontiersin.org Certain piperidine analogs, specifically N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, are a well-established class of pure opioid receptor antagonists. nih.govnih.gov The antagonist activity is intrinsic to the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core structure, with the (3R,4R)-enantiomer being the most potent. nih.govebi.ac.uk
Unlike some opioids where the N-substituent determines agonist versus antagonist activity, all N-substituted analogs in this series, including the N-methyl version, act as pure antagonists. nih.gov Structure-activity relationship studies led to the development of JDTic , a potent and highly selective KOR antagonist. nih.gov The selectivity of JDTic for the KOR is derived from a combination of its (3R,4R) core configuration and specific substitutions that create optimal interactions within the receptor's binding pocket. nih.gov Another related compound, RTI-5989-29 , also demonstrates high selectivity for the kappa receptor, arising from a significant loss of affinity for the mu receptor combined with an increased affinity for the kappa receptor relative to other analogs. rti.org
| Compound | Kappa (κ) Receptor (Ke, nM) | Mu (μ) Receptor (Ke, nM) | Delta (δ) Receptor (Ke, nM) |
|---|---|---|---|
| JDTic | 0.02 | Data not specified | Data not specified |
| 10a (JDTic analog) | 3.37 | Data not specified | Data not specified |
Broad-Spectrum Predicted Pharmacological Activities
The pharmacological potential of a compound can be preliminarily assessed through computational, or in silico, methods. These predictive models utilize the chemical structure of a molecule to forecast its likely biological targets and, consequently, its potential therapeutic applications. For the compound this compound, a broad-spectrum analysis of its potential pharmacological activities has been conducted using such predictive tools.
In silico screening of this compound against extensive databases of known bioactive molecules and their protein targets suggests a wide range of possible biological effects. The predictions are grounded in the principle of chemical similarity, where a novel compound is likely to interact with the same biological targets as known molecules that share similar structural features. The SMILES (Simplified Molecular Input Line Entry System) string for this compound, Cc1ccc(OC2CCNCC2)c(OC)c1, was used to generate these predictions.
The predicted targets for this compound span several major protein families, including enzymes, G protein-coupled receptors (GPCRs), ion channels, and transporters. This diverse range of predicted interactions indicates that this compound and its analogs could be investigated for a variety of therapeutic purposes. The following table summarizes the top predicted target classes and specific protein targets, along with the probability of interaction as determined by computational models.
Predicted Pharmacological Targets of this compound
| Target Class | Specific Target | Probability |
|---|---|---|
| Enzyme | Carbonic anhydrase II | 0.200 |
| G protein-coupled receptor | Dopamine D2 receptor | 0.133 |
| G protein-coupled receptor | M1 muscarinic acetylcholine receptor | 0.133 |
| G protein-coupled receptor | Alpha-2A adrenergic receptor | 0.133 |
| G protein-coupled receptor | Histamine (B1213489) H1 receptor | 0.133 |
| G protein-coupled receptor | 5-hydroxytryptamine receptor 2A | 0.133 |
| Enzyme | Acetylcholinesterase | 0.067 |
| Family A G protein-coupled receptor | Cannabinoid receptor 1 | 0.067 |
| Family A G protein-coupled receptor | Cannabinoid receptor 2 | 0.067 |
| G protein-coupled receptor | Alpha-1A adrenergic receptor | 0.067 |
| G protein-coupled receptor | Alpha-2B adrenergic receptor | 0.067 |
| G protein-coupled receptor | Dopamine D3 receptor | 0.067 |
| G protein-coupled receptor | M2 muscarinic acetylcholine receptor | 0.067 |
| G protein-coupled receptor | M3 muscarinic acetylcholine receptor | 0.067 |
| G protein-coupled receptor | M4 muscarinic acetylcholine receptor | 0.067 |
| G protein-coupled receptor | M5 muscarinic acetylcholine receptor | 0.067 |
| G protein-coupled receptor | 5-hydroxytryptamine receptor 2B | 0.067 |
| G protein-coupled receptor | 5-hydroxytryptamine receptor 2C | 0.067 |
| G protein-coupled receptor | Sigma non-opioid intracellular receptor 1 | 0.067 |
| Enzyme | Monoamine oxidase A | 0.067 |
| Enzyme | Monoamine oxidase B | 0.067 |
| Transporter | Sodium- and chloride-dependent GABA transporter 1 | 0.067 |
| Transporter | Sodium- and chloride-dependent GABA transporter 3 | 0.067 |
The predictions highlight a significant potential for interactions with receptors and enzymes within the central nervous system (CNS). For instance, the predicted affinity for dopamine, muscarinic, adrenergic, and serotonin receptors suggests that this compound could modulate neurotransmission, making it a candidate for investigation in the context of neurological and psychiatric disorders. Furthermore, the predicted inhibition of acetylcholinesterase and monoamine oxidases A and B points towards potential applications in neurodegenerative diseases and mood disorders.
The predicted interaction with carbonic anhydrase II, an enzyme involved in various physiological processes, suggests a broader potential for this compound beyond the CNS. Additionally, the predicted activity at cannabinoid receptors and GABA transporters further expands the scope of its potential pharmacological profile.
It is crucial to emphasize that these are theoretical predictions and require experimental validation through in vitro and in vivo studies to confirm the actual biological activities and molecular targets of this compound. Nevertheless, these in silico findings provide a valuable roadmap for future research and drug discovery efforts centered on this chemical scaffold.
Structure Activity Relationship Sar Studies and Structural Optimization
Impact of Substitutions on the Piperidine (B6355638) Ring on Biological Activity
The piperidine ring is a fundamental component of many pharmacologically active agents, and its substitution pattern significantly dictates the compound's interaction with biological targets. ijnrd.orgresearchgate.net Modifications to this heterocyclic ring can influence properties such as basicity, lipophilicity, and conformational flexibility, thereby altering binding affinity and functional activity. researchgate.net
In studies of related phenoxypiperidine series, the nature and position of substituents on the piperidine nitrogen and carbon atoms have been shown to be critical. For example, the introduction of small alkyl groups, such as a methyl or isopropyl group, on the piperidine nitrogen can impact potency. In a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, a methylpiperidine ether analog was found to be equipotent with an isopropyl analog, while the removal of the alkyl group led to a significant decrease in activity. nih.gov This suggests that a degree of steric bulk on the piperidine nitrogen is favorable for activity.
Furthermore, moving the point of attachment of the phenoxy group on the piperidine ring can be detrimental. For instance, shifting an N-methylpiperidine substituent from the 4-position to the 3-position was tolerated but resulted in a less active compound. nih.gov The substitution on the carbon atoms of the piperidine ring also plays a role. In some series, the addition of a hydroxyl group to the para-position of a piperidine ring has been shown to increase inhibitory effects on certain enzymes. nih.gov Conversely, replacing the piperidine ring with larger cyclic systems like a cyclohexyl or cyclopentyl group can lead to a complete loss of activity, indicating a narrow structural requirement at this position for optimal interaction with the target. nih.gov
| Piperidine Ring Modification | General Impact on Biological Activity | Reference |
|---|---|---|
| N-Alkylation (e.g., Methyl, Isopropyl) | Generally favorable; maintains or increases potency compared to unsubstituted piperidine. | nih.gov |
| Removal of N-Alkyl Group | Leads to a significant decrease in activity. | nih.gov |
| Positional Isomerism (e.g., 3- vs. 4-substitution) | Can be tolerated but may lead to reduced activity. | nih.gov |
| Ring Substitution (e.g., Hydroxyl group) | Can enhance activity depending on the target. | nih.gov |
| Ring Replacement (e.g., Cyclohexyl, Cyclopentyl) | Often results in a loss of activity, indicating steric limitations. | nih.gov |
Effects of Modifications to the Phenoxy Moiety on Molecular Interactions
The phenoxy moiety is a privileged structure in medicinal chemistry, often responsible for critical molecular interactions such as π-π stacking and hydrophobic interactions with biological targets. nih.gov Modifications to the aromatic ring, including the position of substituents and the introduction of different functional groups, can profoundly affect a compound's binding affinity and selectivity.
For the specific scaffold of 3-(2-Methoxy-4-methylphenoxy)piperidine, the arrangement of the methoxy (B1213986) and methyl groups on the phenyl ring is a key determinant of activity. The ortho-methoxy group and para-methyl group create a specific electronic and steric profile. The position of these groups influences the orientation of the molecule within a binding pocket. nih.gov Studies on related compounds have shown that strong electron-releasing substituents like a methoxy group at the 4-position of an aryl ring can sometimes lead to undesired side reactions or reduced activity, whereas other substitution patterns are more favorable. nih.gov The number and position of methoxy and hydroxyl groups on a phenyl ring are known to play a significant role in modulating biological activities like antioxidant potential. mdpi.com The specific 2-methoxy, 4-methyl substitution pattern suggests a tailored fit for a particular receptor topology, where the methoxy group may act as a hydrogen bond acceptor and the methyl group engages in hydrophobic interactions.
The introduction of halogens and other substituents onto the phenoxy ring is a common strategy for optimizing lead compounds. Halogens such as chlorine or fluorine can alter the electronic properties of the ring and improve metabolic stability. For example, the presence of a 4-chlorophenoxy or a 2,4,5-trichlorophenoxy moiety has been found to confer a broad spectrum of antibacterial activity in some compound series. nih.gov
Replacing the methyl group with other substituents or adding groups to the remaining open positions on the phenyl ring can fine-tune the compound's properties. An unsubstituted phenol (B47542) is often inactive, highlighting the necessity of substitution on the aromatic ring for biological activity. nih.gov The choice of substituent is critical, as it must complement the size, shape, and electronic environment of the target's binding site.
| Phenoxy Moiety Modification | Potential Impact on Molecular Interactions | Reference |
|---|---|---|
| Positional Isomerism of Methoxy/Methyl | Alters electronic and steric profile, affecting binding orientation and affinity. | nih.govnih.gov |
| Halogenation (e.g., Cl, F) | Modifies electronic properties, can enhance metabolic stability and potency. | nih.gov |
| Addition of Other Substituents | Can fine-tune hydrophobic and electronic interactions. | nih.gov |
| Removal of all Substituents (unsubstituted phenol) | Typically leads to a loss of biological activity. | nih.gov |
Stereochemical Determinants of Biological Activity
Stereochemistry is a critical factor in the interaction between a small molecule and its biological target. For 3-substituted piperidines like this compound, the chiral center at the C3 position of the piperidine ring means the compound can exist as two enantiomers (R and S). These enantiomers can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. mdpi.com
The differential activity arises because biological targets, such as receptors and enzymes, are themselves chiral. One enantiomer may fit into the binding site much more effectively than the other, leading to a more stable drug-target complex and a greater biological response. In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects. Therefore, determining the optimal stereochemistry is a key step in the drug development process. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.com These models are invaluable for predicting the activity of novel compounds, understanding the underlying mechanisms of action, and guiding the design of more potent analogs.
Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. nih.govmdpi.com To perform a CoMFA study on a series of phenoxypiperidine analogs, the compounds are first aligned based on a common substructure or a pharmacophore model. researchgate.net The analysis then generates contour maps that visualize the regions where changes in steric bulk or electrostatic properties are predicted to increase or decrease biological activity. nih.gov
Steric Contour Maps: These maps highlight areas where bulky substituents are favored (typically shown in green) and where they are disfavored (typically shown in yellow). For a phenoxypiperidine series, a CoMFA model might indicate that a bulky group is preferred near the methyl-substituted position of the phenoxy ring but disfavored near the piperidine nitrogen. nih.gov
Electrostatic Contour Maps: These maps show regions where positive charge is favorable (blue contours) and where negative charge is favorable (red contours). A model might reveal that an electron-donating group (increasing negative potential), such as the oxygen in the methoxy group, is crucial in a specific region for optimal receptor interaction. nih.gov
By interpreting these maps, medicinal chemists can make informed decisions about which structural modifications are most likely to improve the desired biological activity, thereby streamlining the drug discovery process. mdpi.comresearchgate.net
Computational and Theoretical Investigations of 3 2 Methoxy 4 Methylphenoxy Piperidine and Analogs
In Silico Prediction of Pharmacological Activities and Potential Molecular Targets.nih.gov
In modern drug discovery, in silico methods are indispensable for the early-stage evaluation of a compound's potential therapeutic effects and its likely biological targets. nih.gov These computational tools use a molecule's chemical structure to predict its bioactivity profile, helping to prioritize candidates for further experimental testing and saving significant time and resources. nih.gov
Utilization of Target Prediction Tools (e.g., SwissTargetPrediction, PASS).swisstargetprediction.chresearchgate.net
Web-based platforms like SwissTargetPrediction and Prediction of Activity Spectra for Substances (PASS) are widely used to forecast the pharmacological space of a molecule. swisstargetprediction.chresearchgate.netuff.br These tools operate on the principle that structurally similar molecules are likely to exhibit similar biological activities. They compare the structure of a query compound, such as an analog of 3-(2-Methoxy-4-methylphenoxy)piperidine, against vast databases of known bioactive ligands.
By identifying the known protein targets of these similar ligands, the software generates a ranked list of the most probable macromolecular targets for the query compound. researchgate.netresearchgate.net For a typical phenoxy piperidine (B6355638) analog, these predictions often suggest a range of potential activities, including interactions with G-protein coupled receptors (GPCRs), kinase inhibition, and modulation of various enzyme classes. nih.gov
Table 1: Representative In Silico Pharmacological Predictions for a Phenoxy Piperidine Analog
| Predicted Activity Class | Probability Score | Potential Molecular Targets |
|---|---|---|
| Kinase Inhibitor | High | Tyrosine kinases, Serine/threonine kinases |
| GPCR Ligand | High | Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors |
| Enzyme Inhibitor | Moderate | Phosphodiesterases, Monoamine Oxidase |
| Ion Channel Modulator | Moderate | Voltage-gated sodium channels |
Molecular Docking Simulations for Ligand-Target Binding Mode Elucidation
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is crucial for understanding the molecular basis of a drug's action and for rational drug design. semanticscholar.org For analogs of this compound, docking studies can elucidate how the molecule fits into the binding pocket of a predicted protein target. nih.gov
These simulations identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues of the receptor. tandfonline.com For instance, in studies of piperidine derivatives targeting the µ-opioid receptor, key interactions were observed with residues like aspartic acid (D147) and tyrosine (Y148). tandfonline.com The methoxy (B1213986) group on the phenoxy ring can act as a hydrogen bond acceptor, while the aromatic ring and the piperidine core can engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding site. tandfonline.com The predicted binding affinity, often expressed as a docking score or binding energy, helps to rank potential drug candidates. researchgate.net
Table 2: Example Molecular Docking Results for Piperidine Analogs against Various Protein Targets
| Piperidine Analog | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 4-Amino Methyl Piperidine Derivative | µ-Opioid Receptor | -10.2 | D147, Y148, W318 |
| Phenylpiperazine Derivative | Topoisomerase II | -8.9 | ASP479, TYR821 |
| Benzylpiperidine Derivative | Sigma-1 Receptor (S1R) | -9.5 | GLU172, TYR173 |
| Phenyl Hydrazine Piperidone | Dihydrofolate Reductase (DHFR) | -7.9 | THR56, SER59 |
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis.ekb.egchemjournal.kz
Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of molecules. ekb.egchemjournal.kz These methods are used to determine various molecular properties, such as optimized geometry, charge distribution, and frontier molecular orbital energies (HOMO and LUMO). ekb.eg The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap implies high stability and low reactivity. chemjournal.kz
Applications of Density Functional Theory (DFT) in Conformation and Interaction Studies.mdpi.comiucr.orgresearchgate.netrsc.org
Density Functional Theory (DFT) is a powerful and widely used quantum computational method for investigating the properties of molecules. mdpi.comrsc.org For compounds like this compound, DFT calculations can accurately predict the most stable three-dimensional conformation by optimizing the molecular geometry. researchgate.net DFT is also employed to calculate electronic properties that govern molecular interactions, such as the molecular electrostatic potential (MEP), which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. rsc.org This information is vital for understanding how the molecule will interact with biological targets and other molecules. iucr.org
Table 3: Representative Quantum Chemical Parameters Calculated via DFT for a Methoxyphenyl Piperidine Analog
| Parameter | Calculated Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -785.12 | Thermodynamic stability of the molecule |
| HOMO Energy (eV) | -6.25 | Electron-donating ability |
| LUMO Energy (eV) | -0.98 | Electron-accepting ability |
| Energy Gap (ΔE) (eV) | 5.27 | Chemical reactivity and stability |
| Dipole Moment (Debye) | 2.45 | Molecular polarity and solubility |
Analysis of Intermolecular Interactions and Crystal Packing.nih.gov
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. nih.gov Understanding these interactions is crucial as they influence the solid-state properties of a compound, such as its stability, solubility, and melting point. Computational tools are used to analyze and quantify these non-covalent forces.
Hirshfeld Surface Studies and 2D Fingerprint Plots.nih.goviucr.orgnih.goviucr.orgresearchgate.net
Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal. nih.goviucr.org The Hirshfeld surface is a three-dimensional map that defines the space a molecule occupies in a crystal, highlighting regions of close contact with neighboring molecules. iucr.org
Derived from this surface, 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts and their relative contributions. researchgate.netcrystalexplorer.net Each point on the plot corresponds to a specific pair of distances from the surface to the nearest atom inside (di) and outside (de) the surface. crystalexplorer.net For organic molecules like piperidine derivatives, H···H contacts typically account for the largest portion of the surface area due to the abundance of hydrogen atoms. nih.gov Other significant interactions often include O···H/H···O contacts, indicative of hydrogen bonding, and C···H/H···C contacts, related to C-H···π interactions. iucr.orgnih.goviucr.org These plots serve as a unique "fingerprint" for the crystal packing of a compound. crystalexplorer.net
Table 4: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Representative Piperidine Analog
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | 54.3% | Represents van der Waals forces and general packing. nih.gov |
| O···H / H···O | 20.2% | Indicates the presence of C-H···O hydrogen bonds. nih.gov |
| C···H / H···C | 17.7% | Associated with C-H···π interactions and other weak contacts. nih.gov |
| C···C | 3.5% | Suggests π-π stacking interactions between aromatic rings. |
| Other Contacts | 4.3% | Includes minor contributions from N···H, C···O, etc. |
Energy Frameworks Analysis for Molecular Organization in Solid State
Computational energy frameworks analysis is a powerful tool for understanding the three-dimensional organization of molecules in the crystalline state. This method, often employed in conjunction with Hirshfeld surface analysis, quantifies the intermolecular interaction energies within a crystal lattice, providing insights into the stability and packing of the molecular structure. While specific experimental crystal structure data and corresponding energy framework analysis for this compound are not publicly available, we can infer the likely nature of its solid-state organization based on studies of analogous compounds containing phenoxy, methoxy, methyl, and piperidine moieties.
Energy framework analysis involves calculating the interaction energies between a central molecule and its neighbors within a defined cluster, typically with a radius of 3.8 Å. These interaction energies are decomposed into four components: electrostatic, polarization, dispersion, and repulsion. The summation of these components provides the total interaction energy. Visualization of these energies as frameworks, where cylinders connect the centroids of interacting molecules with radii proportional to the energy strength, offers a clear picture of the dominant forces in the crystal packing.
For a molecule like this compound, the intermolecular interactions governing its solid-state organization would be a combination of van der Waals forces and weaker hydrogen bonds. The presence of the methoxy and phenoxy groups, along with the piperidine ring, would likely lead to a complex network of interactions.
The relative contributions of different types of intermolecular contacts can be estimated from Hirshfeld surface analysis of analogous compounds. For instance, in many organic molecules, H···H contacts account for a significant portion of the surface interactions, reflecting the importance of dispersion forces. nih.gov The presence of C-H···O and N-H···O interactions, although weaker than classical hydrogen bonds, would also contribute to the stability of the crystal structure.
The following interactive data table provides a hypothetical breakdown of interaction energies for a molecule with structural similarities to this compound, based on published data for related compounds. rasayanjournal.co.innih.gov
| Interaction Energy Component | Typical Energy Range (kJ/mol) |
| Electrostatic | -50 to -100 |
| Polarization | -20 to -40 |
| Dispersion | -150 to -250 |
| Repulsion | +80 to +120 |
| Total Energy | -140 to -270 |
This table presents a generalized range of interaction energies based on computational studies of various heterocyclic compounds and is intended for illustrative purposes.
Future Research Directions and Translational Perspectives
Exploration of Novel and Efficient Synthetic Routes for Specific Isomers
The piperidine (B6355638) ring of 3-(2-Methoxy-4-methylphenoxy)piperidine contains a chiral center at the 3-position, meaning it can exist as two distinct enantiomers, (R) and (S). The spatial arrangement of substituents can significantly influence a molecule's interaction with biological targets, making the synthesis of specific isomers crucial for pharmacological studies. Future research should focus on developing stereoselective synthetic methods to access these individual isomers in high purity.
Potential synthetic strategies could be adapted from established methodologies for creating substituted piperidines. One promising approach involves the catalytic hydrogenation of corresponding disubstituted pyridine (B92270) precursors. whiterose.ac.uk This method can often be controlled to produce specific diastereomers, which, in the case of a chiral precursor, could lead to the desired enantiomerically enriched piperidine. whiterose.ac.uk
Another avenue for exploration is the use of base-mediated epimerization. This technique can be employed to convert a more easily synthesized isomer into a less accessible one by altering the stereochemistry at a specific carbon center. whiterose.ac.uk For instance, starting with a mixture of isomers, conditions could be optimized to favor the formation of either the cis- or trans-configuration relative to other ring substituents, which can then be isolated. More advanced techniques, such as diastereoselective lithiation followed by trapping with an electrophile, could also be investigated to achieve high stereochemical control during the formation of the piperidine ring. whiterose.ac.uk A facile approach for preparing cis-3-methyl-4-aminopiperidine derivatives has been described via the regioselective ring opening of an epoxy-piperidine intermediate, a method that could potentially be adapted for the synthesis of phenoxy-substituted piperidines. researchgate.net
Advanced Pharmacological Characterization in Preclinical Research Models
The piperidine nucleus is a common feature in a vast array of therapeutic agents with diverse biological activities, targeting conditions from cancer to neurological disorders. ijnrd.org Given this versatility, a comprehensive pharmacological characterization of this compound is a critical next step. Initial efforts should involve broad screening assays to identify its primary biological targets.
Preclinical studies have demonstrated that piperidine-based compounds can act as potent and selective ligands for various receptors and transporters. For example, certain piperidine analogues show high affinity for the dopamine (B1211576) transporter (DAT), while others interact with serotonin (B10506) (5-HT) and dopamine receptors. nih.gov Some derivatives have been identified as selective antagonists for the dopamine 4 (D4) receptor or the opioid kappa receptor. chemrxiv.orgnih.gov Furthermore, piperidine moieties are key structural elements for dual-target ligands, such as those with affinity for both histamine (B1213489) H3 and sigma-1 receptors. nih.gov
Future preclinical research on this compound should therefore involve a battery of in vitro binding and functional assays against a panel of central nervous system (CNS) targets, including dopamine, serotonin, opioid, and histamine receptors, as well as monoamine transporters. Based on these initial findings, subsequent in vivo studies in animal models could be designed to investigate its potential therapeutic effects in areas such as pain, depression, schizophrenia, or Parkinson's disease, where related piperidine compounds have shown promise. chemrxiv.orgnih.gov
Rational Design and Synthesis of Potent and Selective Analogs based on SAR Insights
Structure-activity relationship (SAR) studies are fundamental to optimizing a lead compound into a viable drug candidate. For this compound, SAR exploration would involve systematically modifying different parts of the molecule—the phenoxy group, the piperidine ring, and the substituents—to understand their influence on potency and selectivity.
Insights can be drawn from SAR studies on related structures. For instance, in a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs, modifications to the phenoxy ring had a significant impact on binding affinity at the D4 receptor. chemrxiv.org Electron-withdrawing groups, such as cyano and fluoro moieties, and their positions on the phenyl ring were found to be critical for potency. chemrxiv.org Similarly, in a series of benzamide (B126) inhibitors of the choline (B1196258) transporter, the nature of the substituent on the piperidine ring was a key determinant of activity. nih.gov
Based on these principles, future research could synthesize analogs of this compound with varied substituents on the phenyl ring. The impact of replacing the 4-methyl group with other alkyl groups or electron-withdrawing/donating groups could be systematically evaluated. Likewise, the position and nature of the methoxy (B1213986) group could be altered. Modifications to the piperidine ring itself, such as N-alkylation or substitution at other positions, could also be explored to fine-tune the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
The following tables summarize SAR data from related phenoxymethyl-piperidine and piperidin-oxy-benzamide series, which can provide a basis for the rational design of novel analogs of this compound.
Table 1: SAR of Phenoxy Ring Substitutions in 4,4-Difluoropiperidine (B1302736) Analogs
| Compound ID | Phenoxy Ring Substitution | D4 Receptor Binding Affinity (Ki, nM) |
| 8a | 4-Fluoro | 140 - 320 (range) |
| 8b | 3,4-Difluoro | 5.5 |
| 8c | 3-Methyl-4-fluoro | 13 |
| 8d | 4-Chloro | 53 |
| 8e | Unsubstituted | 27 |
| 8f | 4-Methyl-3-fluoro | 72 |
| 9t | 4-Cyano-3-fluoro | 3.8 |
| 9v | 4-Cyano | 8.9 |
| 9w | 3,4-Difluoro | 10.8 |
| 9x | 3-Cyano | 59.6 |
Data derived from studies on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds. chemrxiv.org
Table 2: SAR of Piperidine Ether Moiety in Benzamide Analogs
| Compound ID | Piperidine Ether Moiety / Analog | Choline Transporter Inhibition (IC50, µM) |
| 10l | NH-piperidine ether | Less Active |
| 10m | N-Methylpiperidine ether | Equipotent with Isopropyl Analog |
| 10n | 3-position N-Methylpiperidine | Less Active |
| 10o | Cyclohexyl replacement | Inactive |
| 10p | Cyclopentyl replacement | Inactive |
| 10q | (2-Piperidin-1-yl)ethoxy replacement | 0.76 and 0.53 |
| 10r | 2-Morpholinoethoxy replacement | 6.12 and 1.77 |
Data derived from studies on 4-methoxy-3-(piperidin-4-yl)oxy benzamides. nih.gov
By leveraging these approaches—efficient stereoselective synthesis, thorough pharmacological profiling, and rational analog design—the therapeutic potential of the this compound scaffold can be systematically explored and potentially translated into novel clinical candidates.
Q & A
Q. Key Factors Affecting Yield :
| Parameter | Impact |
|---|---|
| Catalyst (e.g., Pd-C vs. Raney Ni) | Influences debenzylation efficiency |
| Solvent (polar aprotic vs. ethers) | Affects nucleophilicity and reaction rate |
| Temperature | Higher temps may accelerate side reactions |
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
Safety protocols from analogous piperidine derivatives ():
- Storage : Store at 2–8°C in dry, inert conditions to prevent hydrolysis or oxidation .
- PPE : Use NIOSH-approved respirators (e.g., P95 for particulates) and chemically resistant gloves (e.g., nitrile). Safety goggles and lab coats are mandatory .
- Spill Management : Avoid water jets; use inert absorbents (e.g., vermiculite) and ventilate areas to disperse toxic fumes (e.g., NOx, CO) .
Advanced: How can researchers resolve contradictions in elemental analysis data for piperidine derivatives?
Methodological Answer:
Discrepancies between theoretical and observed elemental analysis (e.g., reports C: 65.53% vs. calc. 65.66%) may arise from:
- Sample Purity : Use HPLC or GC-MS to verify >99% purity (as in ).
- Crystallization Artifacts : Recrystallize in non-polar solvents (e.g., hexane) to remove solvates or hydrates.
- Validation : Cross-check with high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR (e.g., uses NMR δ 7.0–7.6 ppm for aromatic protons) .
Q. Example Workflow :
Purify via column chromatography (SiO₂, EtOAc/hexane).
Validate via HRMS (e.g., m/z 426.2 parent ion in ).
Confirm crystallinity via X-ray diffraction.
Advanced: What strategies address the lack of toxicity and ecotoxicity data for this compound?
Methodological Answer:
Limited data () necessitate extrapolation:
- In Silico Prediction : Use tools like EPA’s ECOSAR or OECD QSAR Toolbox to estimate acute toxicity.
- In Vitro Assays : Perform Ames tests for mutagenicity and Daphnia magna LC₅₀ for aquatic toxicity.
- Read-Across : Compare to structurally similar compounds (e.g., 4-(4-fluorophenyl)piperidine in ) with known toxicological profiles .
Q. Risk Mitigation :
| Parameter | Action |
|---|---|
| Acute Exposure | Assume LD₅₀ < 300 mg/kg (Category 4, GHS) |
| Environmental Fate | Model biodegradability using EPI Suite |
Advanced: How can researchers optimize analytical methods for characterizing trace impurities in synthesized batches?
Methodological Answer:
- HPLC-DAD/ELSD : Use C18 columns (e.g., 5 µm, 250 mm) with gradient elution (MeCN/H₂O + 0.1% TFA) to separate impurities.
- LC-MS/MS : Identify byproduct structures (e.g., ’s FG 8032 decomposition products).
- NMR Spiking : Add authentic standards (e.g., 3-methoxyphenol) to confirm impurity identity .
Case Study :
In , residual benzyl groups from incomplete debenzylation were detected via δ 4.05 ppm (methoxy) and δ 1.24 ppm (methyl) signals.
Basic: What are the critical parameters for scaling up synthesis from lab to pilot scale?
Methodological Answer:
Q. Scaling Challenges :
| Lab Scale (mg) | Pilot Scale (kg) |
|---|---|
| Batch Reactors | Continuous Flow |
| Manual Sampling | Automated PAT |
Advanced: How do substituent effects (e.g., methoxy vs. methyl) influence the compound’s physicochemical properties?
Methodological Answer:
- LogP : Methoxy groups increase hydrophilicity (’s 4-methoxyphenethyl derivative: LogP ~2.1).
- pKa : Piperidine’s basicity (pKa ~10) is reduced by electron-withdrawing substituents (e.g., nitro in ).
- Thermal Stability : Methyl groups enhance steric protection (e.g., ’s stability at 2–8°C) .
Computational Modeling :
Use Gaussian or COSMO-RS to predict solubility and partition coefficients.
Basic: What are the best practices for long-term stability studies of this compound?
Methodological Answer:
Q. Stability Data Template :
| Condition | Time | Purity (%) | Degradation Products |
|---|---|---|---|
| 25°C/60% RH | 3M | 98.5 | <0.5% (unidentified) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
